N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Descripción
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a benzodioxolylmethyl group and a thiophene-pyrrolidinyl ethyl moiety.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(21-10-14-3-4-17-18(9-14)27-13-26-17)20(25)22-11-16(15-5-8-28-12-15)23-6-1-2-7-23/h3-5,8-9,12,16H,1-2,6-7,10-11,13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCOXOACUKARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuropharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 358.45 g/mol. The presence of these functional groups is pivotal for its biological activity.
Antibacterial Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate high activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
These findings suggest that the oxalamide derivative could potentially possess similar or enhanced antibacterial effects due to its structural components .
Anticancer Activity
The anticancer potential of compounds related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been explored through various assays. For example, preliminary studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Assay
In a recent study, the cytotoxicity of the compound was evaluated using the MTT assay on A549 (lung cancer) and MCF7 (breast cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF7 | 15.0 |
These results indicate that the compound may inhibit cell proliferation effectively in certain cancer types .
Neuropharmacological Effects
The neuropharmacological profile of compounds similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been investigated with respect to their potential as anxiolytics and anticonvulsants. The presence of a pyrrolidine ring is often associated with enhanced central nervous system activity.
Behavioral Studies
Animal models have been used to assess the anxiolytic effects of related compounds. In one study, the elevated plus maze test demonstrated that compounds with similar structures significantly increased the time spent in open arms compared to controls, suggesting anxiolytic properties.
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs sharing its core pharmacophores or biological targets. Below is a systematic evaluation based on available data and computational tools (e.g., Mercury CSD for structural visualization ):
Table 1: Key Structural and Functional Comparisons
Structural Distinctiveness
- Benzodioxole vs. Pyridinone Systems: The benzo[d][1,3]dioxole group in the target compound confers electron-rich aromaticity and metabolic resistance compared to pyridinone-containing analogs like D-19, which exhibit higher polarity and hydrogen-bonding capacity .
- Thiophene vs. Pyrrole : The thiophene moiety enhances π-π stacking interactions in hydrophobic pockets, whereas pyrrole derivatives (e.g., D-19) may favor stronger dipole-dipole interactions .
- Oxalamide vs.
Pharmacokinetic and Toxicity Profiles
- Lipophilicity : The target compound’s logP (~2.8) suggests moderate blood-brain barrier penetration, contrasting with the more hydrophilic 5-FU prodrugs (logP 1.9–2.5) .
- Metabolic Stability : The pyrrolidine and benzodioxole groups may reduce CYP450-mediated oxidation, extending half-life compared to D-19 (t1/2 4.2 h) .
Target Engagement Hypotheses
While experimental binding data for the target compound are absent, structural alignment using Mercury CSD predicts overlap with dopamine D2 receptor antagonists (e.g., risperidone analogs) due to the benzodioxole-thiophene pharmacophore. This contrasts with D-19’s kinase inhibition, driven by its pyridinone and pyrrole motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
